2-Butyl-5-fluorophenol

Description

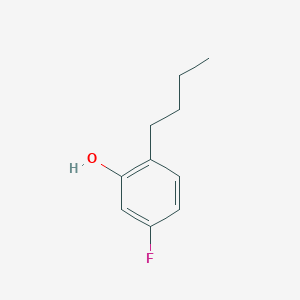

2-Butyl-5-fluorophenol (C₁₀H₁₃FO) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position (C5) and a fluorine atom at the ortho position (C2) on the benzene ring, with a butyl chain (-C₄H₉) substituted at the C2 position adjacent to the fluorine.

Properties

IUPAC Name |

2-butyl-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOMWGVEOWURMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-fluorophenol can be achieved through several methods, including:

Electrophilic Aromatic Substitution: This method involves the introduction of a butyl group and a fluorine atom onto the phenol ring through electrophilic aromatic substitution reactions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF).

Grignard Reaction: Another approach involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a fluorinated phenol derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-butyl-5-fluorophenol serves as an important intermediate in the production of more complex organic molecules. Its structure allows for specific reactions that can lead to the formation of various derivatives with enhanced properties. For instance, it has been utilized in Friedel-Crafts alkylation reactions, where it acts as a nucleophile to form new carbon-carbon bonds .

Biology

The biological applications of this compound are significant, particularly in pharmacology and biochemistry:

- Antimicrobial Activity : Studies have shown that phenolic compounds exhibit notable antibacterial properties. For example, derivatives similar to this compound have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in developing treatments for diseases where enzyme activity is dysregulated. The hydroxyl group on the phenolic ring can form hydrogen bonds with enzyme active sites, modulating their activity .

Industrial Applications

In industrial contexts, this compound is utilized in the production of polymers and materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable in manufacturing coatings, adhesives, and sealants.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against common bacterial strains using the disc diffusion method. The results indicated significant inhibition zones compared to control substances, showcasing its potential as a natural antimicrobial agent in pharmaceuticals.

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The study revealed that it effectively inhibited carbonic anhydrase from Malassezia globosa, a fungal pathogen linked to skin disorders. The inhibition was quantitatively assessed using IC50 values.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Acetazolamide (control) | 30 |

Mechanism of Action

The mechanism of action of 2-Butyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity and stability, affecting its bioavailability and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The butyl chain in this compound enhances hydrophobicity compared to smaller substituents (e.g., -COOH or -CHO), making it suitable for lipid membrane penetration .

- Acidity: Fluorine’s electron-withdrawing effect increases the hydroxyl group’s acidity relative to non-fluorinated phenols. However, 2-Fluoro-5-hydroxybenzoic acid exhibits stronger acidity due to the additional electron-withdrawing -COOH group .

- Reactivity : The butyl group may sterically hinder electrophilic substitution reactions, whereas aldehydes (e.g., 2-Fluoro-5-methoxybenzaldehyde) undergo nucleophilic additions .

Biological Activity

2-Butyl-5-fluorophenol is a fluorinated phenolic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of a fluorine atom and a butyl group, influences its biological activity, making it a subject of research for potential therapeutic applications and ecological implications.

This compound can be synthesized through various methods, typically involving the substitution of hydrogen atoms in phenolic compounds with fluorine and alkyl groups. The presence of the fluorine atom enhances lipophilicity and biological availability, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

- Hydrogen Bonding : The hydroxyl group in this compound can form hydrogen bonds with proteins, potentially altering their structure and function.

- Halogen Bonding : The fluorine atom can participate in halogen bonding, which may modulate biochemical pathways and enhance the compound's biological effects .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including A549 (lung), HL-60 (leukemia), and MCF-7 (breast) cells. The findings demonstrated that:

- Cytotoxicity : The compound showed potent cytotoxic activity, with IC50 values indicating effectiveness at sub-micromolar concentrations against specific cancer cell lines. For instance, it displayed an IC50 of 0.10 µM against A549 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.10 |

| HL-60 | 1.66 |

| MCF-7 | 0.59 |

Antifungal Activity

In addition to its anticancer effects, derivatives of this compound have been noted for antifungal activity. Compounds synthesized from this base structure have shown promising results against various fungal strains, suggesting potential applications in antifungal therapies .

Case Studies

- Cytotoxic Evaluation : In vitro studies have demonstrated that this compound derivatives possess varying degrees of cytotoxicity against different cancer cell lines. A derivative exhibited an IC50 value of 9.73 µM against MCF-7 cells, indicating a moderate level of effectiveness .

- Environmental Impact : Investigations into the environmental implications of fluorinated compounds like this compound have highlighted their potential toxicity to aquatic organisms. Studies have shown that these compounds can accumulate in biological systems, raising concerns about their ecological effects .

Q & A

Q. What are the optimal synthetic pathways for 2-Butyl-5-fluorophenol, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation followed by nucleophilic substitution. For fluorophenol derivatives, regioselective fluorination at the para position is critical. Reaction optimization can be achieved by varying catalysts (e.g., AlCl₃ for alkylation) and temperature gradients. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC improves yield tracking. For example, analogous compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine were synthesized using palladium-catalyzed cross-coupling reactions, with yields enhanced by inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern and alkyl chain integration. Fluorine-19 NMR specifically identifies fluorine environments. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy detects functional groups (e.g., -OH stretching at ~3200 cm⁻¹). For structurally similar compounds like 5-Bromo-2-fluorophenylacetic acid, X-ray crystallography has resolved ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying pH conditions?

- Methodological Answer : Systematic stability assays should be conducted in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C vs. 40°C). Use HPLC or GC-MS to quantify degradation products. For fluorinated phenols, photostability under UV light must also be assessed. Data discrepancies often arise from solvent polarity differences; thus, logP calculations (via octanol-water partitioning) can standardize solubility interpretations .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aqueous systems?

- Methodological Answer : Simulate environmental conditions using OECD 301/302 biodegradation guidelines. Aerobic/anaerobic microcosms with microbial consortia can track metabolite formation. High-resolution LC-QTOF-MS identifies transformation products. For halogenated analogs, studies on 2-Bromo-5-(trifluoromethyl)benzonitrile emphasize the importance of waste segregation and third-party validation to avoid ecological contamination .

Q. How can mechanistic studies differentiate between electronic and steric effects in this compound’s reactivity?

- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts electron density distribution and steric hindrance. Compare reaction kinetics of this compound with non-fluorinated analogs (e.g., 2-Butylphenol) under identical conditions. Substituent effects in related compounds, such as 2-Chloro-5-methylphenol, were resolved using Hammett plots and isotopic labeling .

Data Analysis and Interpretation

Q. What statistical approaches address variability in bioactivity assays involving this compound?

- Methodological Answer : Use ANOVA or mixed-effects models to account for batch-to-batch variability. Normalize data against positive/negative controls (e.g., cytotoxicity assays with HEK293 cells). For fluorinated derivatives like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, dose-response curves with IC₅₀ calculations improved reproducibility .

Q. How should researchers validate conflicting toxicity data from in vitro vs. in vivo studies?

- Methodological Answer : Cross-validate using organ-on-chip models or 3D cell cultures to bridge in vitro-in vivo gaps. For phenolic compounds, hepatic metabolism (e.g., cytochrome P450 assays) often explains discrepancies. The HPV Chemical Challenge Program’s tiered testing framework (acute/chronic exposure models) is a validated template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.